molecular formula C11H22N2 B1484680 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine CAS No. 1859282-71-5

4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine

Cat. No. B1484680
CAS RN: 1859282-71-5
M. Wt: 182.31 g/mol
InChI Key: BEXNHPKYESUXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine (4-Me-MPP) is a synthetic piperidine derivative that has been widely studied in the scientific research field. It is a cyclic amine compound with a molecular weight of 147.22 g/mol, and it can be used in a variety of applications, including drug design, chemical synthesis, and laboratory experiments. 4-Me-MPP has been used to study its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine has been used in a variety of scientific research applications, including drug design and chemical synthesis. 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine has been used as a substrate in the synthesis of various compounds, including benzodiazepines and opioids. It has also been used as a building block in the synthesis of various drugs, such as the anti-anxiety drug alprazolam and the opioid drug oxycodone. Furthermore, 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine has been used in the design of various drug molecules, such as the anti-inflammatory drug celecoxib and the anti-cancer drug lapatinib.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine is not fully understood. However, it is believed to act as a competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal excitability. By binding to the GABA receptor, 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine can block the action of GABA, resulting in increased neuronal excitability.
Biochemical and Physiological Effects
4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the GABA receptor, resulting in increased neuronal excitability. Furthermore, it has been shown to act as a weak agonist of the serotonin receptor, resulting in increased levels of serotonin in the brain. Additionally, it has been shown to act as an agonist of the dopamine receptor, resulting in increased levels of dopamine in the brain. Finally, it has been shown to act as an antagonist of the histamine receptor, resulting in decreased levels of histamine in the body.

Advantages and Limitations for Lab Experiments

The use of 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine in laboratory experiments has both advantages and limitations. One of the main advantages of using 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine in laboratory experiments is that it is relatively easy to synthesize, as it can be synthesized through either the Fischer esterification reaction or the reductive amination reaction. Additionally, 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine is relatively stable and can be stored for long periods of time without degrading. However, one of the main limitations of using 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine in laboratory experiments is that it is not a very potent compound, and thus it may not have the desired effects when used in experiments.

Future Directions

There are a variety of potential future directions for 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine. One potential direction is to further explore its mechanism of action and its effects on the GABA receptor. Additionally, further research could be done on its effects on other neurotransmitters, such as serotonin, dopamine, and histamine. Furthermore, further research could be done on its potential use in drug design and chemical synthesis. Finally, further research could be done on its potential applications in laboratory experiments, such as its use as a substrate or building block in the synthesis of various compounds and drugs.

properties

IUPAC Name

4-methyl-1-(2-methylpyrrolidin-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-9-4-7-13(8-5-9)11-3-6-12-10(11)2/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXNHPKYESUXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCNC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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